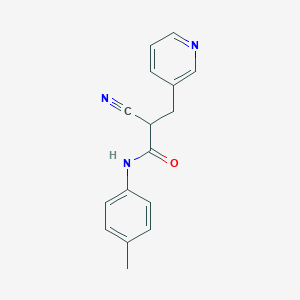

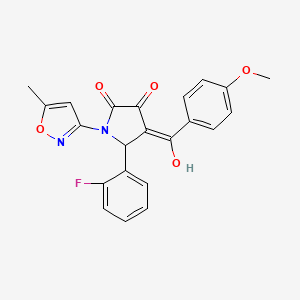

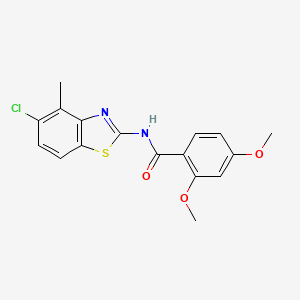

N-(1-benzylpiperidin-4-yl)-2-chlorobenzamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a study into new Fentanyl-derived opioid compounds synthesized a related compound, N′-(1-benzylpiperidin-4-yl)acetohydrazide . The synthesis involved the reaction of acetylhydrazide with 1-(phenylmethyl)-piperidin-4-one in ethanol .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as NMR spectroscopy and single-crystal X-ray diffraction . For example, the crystal structure of N′-(1-benzylpiperidin-4-yl)acetohydrazide was found to be monoclinic Cc with specific unit cell parameters .Applications De Recherche Scientifique

Herbicidal Activity

- Dimethylpropynylbenzamides as Herbicides : N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, which shares structural similarities with N-(1-benzylpiperidin-4-yl)-2-chlorobenzamide, has been identified as a herbicide active against both annual and perennial grasses. It shows potential utility in forage legumes, certain turf grasses, and cultivated crops (Viste et al., 1970).

Pharmacological Research

- CCR5 Antagonists Synthesis : Research into N-allyl-2-chloro-N-(piperidin-4-yl) benzamide, which is structurally related, led to the development of non-peptide CCR5 antagonists. These compounds have shown bioactivities, including potential applications in the treatment of diseases like HIV (Cheng De-ju, 2015).

Chemical Synthesis Studies

- N-Halogen Compounds Research : Studies on N-Chlorobenzamidine, a compound related to this compound, have contributed to the understanding of reactions forming various sulfilimines and thiadiazolyl derivatives. This research aids in the broader comprehension of organic N-halogen compounds (Fuchigami & Odo, 1977).

Antiproliferative Activity

- Antimicrotubule Agents : N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, a class of compounds including benzyl and piperidine structures, have been developed as inhibitors of cancer cell growth. These compounds show promise in targeting and disrupting tubulin polymerization in tumor cells (Stefely et al., 2010).

Environmental Studies

- Microbial Degradation of Herbicides : Research on benzonitriles, which includes studies on benzamides, focuses on the microbial degradation of certain herbicides in soil and subsurface environments. This is crucial for understanding the environmental impact and fate of these chemical compounds (Holtze et al., 2008).

Orientations Futures

The future directions for research on “N-(1-benzylpiperidin-4-yl)-2-chlorobenzamide” could involve further exploration of its synthesis, characterization, and potential applications. For instance, research into new Fentanyl-derived opioid compounds with potent analgesic activity and reduced side effects is ongoing .

Mécanisme D'action

Target of Action

N-(1-benzylpiperidin-4-yl)-2-chlorobenzamide is a member of the class of organic compounds known as n-benzylpiperidines . These are heterocyclic compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom

Mode of Action

It is known that benzylpiperidine derivatives can interact with various biological targets, influencing their function .

Biochemical Pathways

Benzylpiperidine derivatives can influence various biochemical pathways depending on their specific targets .

Result of Action

Benzylpiperidine derivatives can have various effects at the molecular and cellular level depending on their specific targets .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of benzylpiperidine derivatives .

Propriétés

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-2-chlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O/c20-18-9-5-4-8-17(18)19(23)21-16-10-12-22(13-11-16)14-15-6-2-1-3-7-15/h1-9,16H,10-14H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRMYZENYZVHLPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC=CC=C2Cl)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001324491 | |

| Record name | N-(1-benzylpiperidin-4-yl)-2-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001324491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203552 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

326898-90-2 | |

| Record name | N-(1-benzylpiperidin-4-yl)-2-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001324491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-[(2,6-dichlorophenyl)methoxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2873923.png)

![2-{2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamido}thiophene-3-carboxamide](/img/structure/B2873925.png)

![2-Phenylmethoxycarbonyl-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2873929.png)

![2-[4-(2-Morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2873930.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2873937.png)

![(Z)-3-[1-(2-chloroethyl)pyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide](/img/structure/B2873938.png)